

In-Depth Technical Guide: Tris(4aminophenyl)methane

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Compound of Interest		
Compound Name:	Tris(4-aminophenyl)methane	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and a notable biological activity of **Tris(4-aminophenyl)methane**. This trifunctional aromatic amine is a versatile building block in organic synthesis and materials science and has been identified as a potential therapeutic agent.

Core Molecular Data

Tris(4-aminophenyl)methane, also known as 4,4',4"-methanetriyltrianiline, is a primary aromatic amine with a triphenylmethane core structure. Its key properties are summarized below.



Property	Value	Source(s)
Molecular Formula	C19H19N3	[1]
Molecular Weight	289.37 g/mol	[1]
CAS Number	548-61-8	
Melting Point	208 °C	[1]
Appearance	Crystalline powder	
Solubility	Soluble in Methanol and DMSO	[2]
Storage	Store at room temperature in a dark place under an inert atmosphere.	

Synthesis and Experimental Protocols

The synthesis of **Tris(4-aminophenyl)methane** is typically achieved through a two-step process: the synthesis of its nitro precursor, Tris(4-nitrophenyl)methane, followed by the reduction of the nitro groups to amines.

Experimental Protocol 1: Synthesis of Tris(4-nitrophenyl)methane

This procedure involves the formation of a triphenylmethane core followed by nitration.

Materials:

- Bromobenzene
- Ethyl benzoate
- Magnesium turnings
- Anhydrous Tetrahydrofuran (THF)



- 10 M Hydrochloric acid (HCl)
- Toluene
- Sodium bicarbonate (NaHCO₃)
- Sodium sulfate (Na₂SO₄)
- Hypophosphorous acid
- Iodine
- Fuming nitric acid
- Concentrated sulfuric acid

Procedure:

- Formation of Triphenylmethanol: A Grignard reagent is first prepared by reacting bromobenzene with magnesium turnings in anhydrous THF. To this, ethyl benzoate is added portion-wise to form triphenylmethanol.
- Reduction to Triphenylmethane: The crude triphenylmethanol is then reduced to triphenylmethane using hypophosphorous acid and a catalytic amount of iodine.
- Nitration: The triphenylmethane is carefully nitrated using a mixture of fuming nitric acid and concentrated sulfuric acid at a controlled low temperature to yield Tris(4nitrophenyl)methane.

Experimental Protocol 2: Synthesis of Tris(4-aminophenyl)methane (Reduction)

This protocol outlines the reduction of the nitro groups of Tris(4-nitrophenyl)methane to the corresponding amines. This method is adapted from the synthesis of the structurally similar tetrakis(4-aminophenyl)methane.[3]

Materials:



- Tris(4-nitrophenyl)methane
- Ethanol
- Tin(II) chloride dihydrate (SnCl₂·2H₂O)
- 1,4-Dioxane

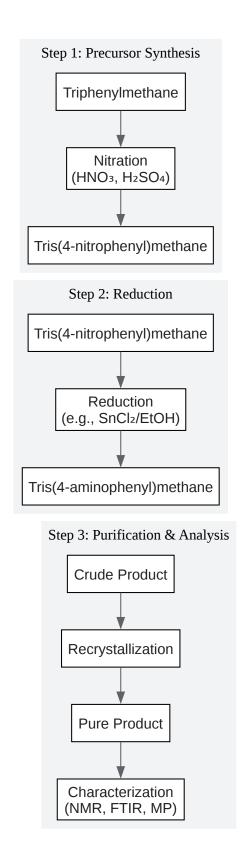
Procedure:

- Reaction Setup: Dissolve Tris(4-nitrophenyl)methane in ethanol in a round-bottom flask.[3]
- Addition of Reducing Agent: Add an excess of tin(II) chloride dihydrate to the solution.
- Reflux: Heat the reaction mixture to reflux for several hours.[3]
- Workup: After cooling, remove the ethanol under reduced pressure. The resulting mixture is treated to hydrolyze tin salts, and the crude product is filtered.[3]
- Purification: The solid product is purified by recrystallization, for example, from 1,4-dioxane, to yield pure **Tris(4-aminophenyl)methane**.[3]

Logical Workflow for Synthesis

The following diagram illustrates the key stages in the synthesis of **Tris(4-aminophenyl)methane**.





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Caption: Synthetic workflow for Tris(4-aminophenyl)methane.



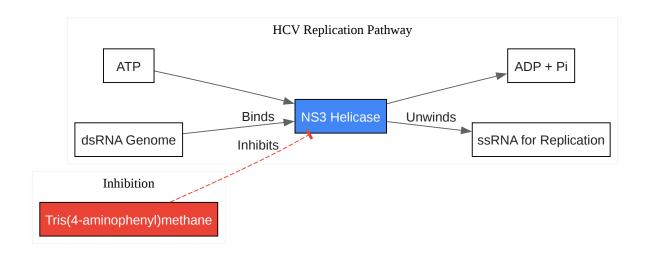
Biological Activity: Inhibition of HCV Helicase

Tris(4-aminophenyl)methane has been identified as a weak inhibitor of the Hepatitis C Virus (HCV) NS3 helicase.[2] The NS3 helicase is an essential enzyme for HCV replication, as it unwinds the viral RNA genome, a process that requires energy from ATP hydrolysis.[4] Triphenylmethane derivatives represent a class of compounds that can interfere with this vital process.

Mechanism of Action

The HCV NS3 helicase functions by binding to the viral RNA and, through a series of conformational changes driven by ATP hydrolysis, moves along the nucleic acid to separate the duplex strands.[4] Inhibitors like **Tris(4-aminophenyl)methane** are thought to bind to the helicase, potentially at an allosteric site or in a way that competes with RNA or ATP binding, thereby preventing the unwinding of the RNA.[5][6] This inhibition of helicase activity disrupts the viral replication cycle.

The diagram below conceptualizes the inhibitory action of **Tris(4-aminophenyl)methane** on the HCV NS3 helicase.



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Caption: Inhibition of HCV NS3 Helicase by **Tris(4-aminophenyl)methane**.

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